1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine
Description
1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine is a heterocyclic compound featuring a central thiazole ring substituted with a 4-chlorophenylsulfanyl group and a 4-methoxyphenyl group at positions 5 and 4, respectively. The 2-position of the thiazole is linked to a piperazine ring bearing a second 4-methoxyphenyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S2/c1-32-22-9-3-19(4-10-22)25-26(34-24-13-5-20(28)6-14-24)35-27(29-25)31-17-15-30(16-18-31)21-7-11-23(33-2)12-8-21/h3-14H,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEYWUZXCMCDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)SC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and piperazine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C27H26ClN3O2S2
- Molecular Weight : 524.09 g/mol
- CAS Number : 685107-96-4
1. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (human glioblastoma) | <10 | |
| Jurkat (human T-cell leukemia) | <10 |
The presence of the methoxy group on the phenyl ring enhances the cytotoxic effects, likely due to increased electron density that improves interaction with target proteins involved in tumor growth .
2. Anticonvulsant Activity
Research indicates that thiazole-containing compounds can exhibit anticonvulsant properties. For instance, analogs similar to our compound have demonstrated significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural components:
- Thiazole Ring : Essential for anticancer and anticonvulsant activities.
- Piperazine Moiety : Contributes to binding affinity and selectivity towards biological targets.
- Methoxy Substituents : Enhance solubility and bioavailability while improving interaction with target proteins.
Research has shown that modifications at specific positions on the thiazole and phenyl rings can lead to variations in potency and selectivity against different biological targets .
Case Studies
Several studies illustrate the biological potential of thiazole derivatives similar to our compound:
- Antitumor Efficacy : A study demonstrated that a thiazole derivative exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Anticonvulsant Screening : In a series of tests involving animal models, a related thiazole compound showed substantial protection against seizures induced by pentylenetetrazol (PTZ), indicating its potential as an anticonvulsant agent .
Scientific Research Applications
-
Antimicrobial Activity :
- Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
- For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity :
- The anticancer potential of similar thiazole-containing compounds has been extensively studied. In vitro evaluations revealed cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells.
- Mechanisms include the induction of apoptosis and cell cycle arrest.
-
Neuropharmacological Effects :
- Piperazine derivatives may inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
-
Antitubercular Activity :
- A series of piperazine derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some compounds displayed IC50 values ranging from 1.35 to 2.18 µM, indicating strong antitubercular activity.
-
CNS Disorders :
- The compound's interaction with neurotransmitter systems positions it as a candidate for treating conditions like anxiety and depression. Studies have shown that similar compounds can modulate serotonin and dopamine receptors.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its piperazine structure, which typically enhances solubility and bioavailability. Studies on related compounds indicate favorable absorption characteristics and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison based on molecular features and inferred biological activities:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence :
- The thiazole core in the target compound and its morpholine analog () may enhance π-π stacking interactions in enzyme binding compared to triazole () or pyrimidine () cores.
- Piperazine derivatives (e.g., ) exhibit flexibility for receptor binding but differ in solubility; sulfonyl groups () increase polarity versus sulfanyl’s lipophilicity .
Substituent Effects :
- 4-Methoxyphenyl : Recurring in multiple analogs (), this group likely contributes to electron-donating effects and metabolic stability.
- 4-Chlorophenyl : Enhances hydrophobic interactions and may improve target affinity .
- Sulfanyl vs. Sulfonyl : Sulfanyl (target compound) offers moderate electron-withdrawing effects and redox sensitivity, whereas sulfonyl () is strongly electron-withdrawing and resistant to oxidation .
Antimicrobial activity is plausible, as seen in triazole analogs (), but requires experimental validation .
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for morpholine analogs (), though piperazine functionalization may require tailored coupling strategies .
- Biological Data: No direct activity data exists for the target compound. Inferred roles in kinase inhibition or antimicrobial action are based on structural analogs ().
Preparation Methods
Structural Analysis and Chemical Properties
1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine consists of four key structural components: a 1,3-thiazole core, a 4-chlorophenyl sulfanyl group, a 4-methoxyphenyl substituent at position 4 of the thiazole ring, and a 4-(4-methoxyphenyl)piperazine moiety linked at position 2 of the thiazole ring. The compound has a molecular formula of C27H26ClN3O2S2 with a molecular weight of 524.1 g/mol. The compound's structural complexity necessitates multi-step synthetic approaches, which will be discussed in subsequent sections.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H26ClN3O2S2 |
| Molecular Weight | 524.1 g/mol |
| CAS Number | 685107-96-4 |
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol) |
| Melting Point | Data not available in literature |
| IUPAC Name | This compound |
Preparation Method 1: Thiazole Core Formation Followed by Functionalization
This method involves the initial formation of the thiazole ring system followed by sequential functionalization to introduce the required substituents.
Synthesis of 4-(4-methoxyphenyl)thiazole Core
The first step involves the synthesis of the thiazole core utilizing the Hantzsch thiazole synthesis method, which is widely employed for the preparation of substituted thiazoles.
Reagents:
- 4-Methoxyphenacyl bromide
- Thiourea or substituted thiourea derivative
- Ethanol (solvent)
Procedure:
- Dissolve 4-methoxyphenacyl bromide (1 equivalent) in ethanol
- Add thiourea (1.2 equivalents) to the solution
- Reflux the mixture for 3-4 hours at 78-80°C
- Cool the reaction mixture to room temperature
- Neutralize with aqueous sodium bicarbonate
- Extract the product with ethyl acetate
- Purify by column chromatography
This reaction yields the 2-amino-4-(4-methoxyphenyl)thiazole intermediate which serves as a building block for further functionalization.
Introduction of 5-Chlorosulfanyl Group
The introduction of the 5-[(4-chlorophenyl)sulfanyl] group at position 5 of the thiazole ring can be achieved via a regioselective halogenation followed by nucleophilic substitution with 4-chlorothiophenol.
Reagents:
- 2-Amino-4-(4-methoxyphenyl)thiazole (from previous step)
- N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
- 4-Chlorothiophenol
- Copper(I) iodide (catalyst)
- Potassium carbonate (base)
- N,N-Dimethylformamide (solvent)
Procedure:
- Dissolve the thiazole intermediate in DMF at 0°C
- Add NBS (1.1 equivalents) dropwise and stir for 2 hours
- Confirm complete halogenation by TLC
- Add 4-chlorothiophenol (1.2 equivalents), CuI (0.1 equivalents) and K2CO3 (2 equivalents)
- Warm to room temperature and stir for 12-16 hours
- Quench with water and extract with ethyl acetate
- Purify by column chromatography
This step yields 5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)thiazol-2-amine.
Piperazine Coupling Reaction
The final step involves the transformation of the 2-amino group to facilitate coupling with 1-(4-methoxyphenyl)piperazine.
Reagents:
- 5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)thiazol-2-amine
- 1-(4-Methoxyphenyl)piperazine
- Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2)
- Triethylamine
- Dichloromethane (solvent)
Procedure:
- Convert the 2-amino thiazole to 2-chlorothiazole using POCl3 at 0°C
- Remove excess POCl3 under reduced pressure
- Dissolve the 2-chlorothiazole intermediate in dichloromethane
- Add 1-(4-methoxyphenyl)piperazine (1.2 equivalents) and triethylamine (2 equivalents)
- Stir at room temperature for 24 hours
- Quench with saturated sodium bicarbonate solution
- Extract with dichloromethane and purify by column chromatography
This approach yields the target compound this compound.
Preparation Method 2: Convergent Synthesis via Thioamide Intermediates
This alternative method involves a convergent approach using thioamide intermediates for the construction of the functionalized thiazole ring.
Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
This key intermediate can be prepared through the reaction of 4-chlorophenyl hydrazide with 4-methoxybenzaldehyde followed by thionation.
Reagents:
- 4-Chlorophenylhydrazide
- 4-Methoxybenzaldehyde
- Lawesson's reagent or phosphorus pentasulfide
- Toluene (solvent)
Procedure:
- React 4-chlorophenylhydrazide (1 equivalent) with 4-methoxybenzaldehyde (1.1 equivalents) in ethanol
- Reflux for 4 hours to form the hydrazone intermediate
- Isolate the intermediate by filtration
- Dissolve in toluene and add Lawesson's reagent (0.6 equivalents)
- Reflux for 3 hours to convert to the thioamide
- Cool, filter, and recrystallize from ethanol
This yields the key thioamide intermediate.
Thiazole Ring Formation
The thiazole ring can be constructed by reacting the thioamide intermediate with α-haloketones.
Reagents:
- 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- Ethanol (solvent)
Procedure:
- Dissolve the thioamide intermediate (1 equivalent) in ethanol
- Add 2-bromo-1-(4-methoxyphenyl)ethanone (1.1 equivalents)
- Reflux the mixture for 3-4 hours
- Monitor reaction progress by TLC
- Cool to room temperature and filter the precipitate
- Wash with cold ethanol and recrystallize
This reaction yields 5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-2-(substituted)thiazole.
Preparation Method 3: Direct Coupling Approach
A more direct approach involves the coupling of pre-formed thiazole and piperazine building blocks.
Synthesis of 5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl halide
Reagents:
- 5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- tert-Butyl nitrite
- Copper(II) bromide or copper(II) chloride
- Acetonitrile (solvent)
Procedure:
- Dissolve the thiazole-2-amine (1 equivalent) in acetonitrile at 0°C
- Add tert-butyl nitrite (1.5 equivalents) dropwise
- Add copper(II) halide (1.2 equivalents) slowly
- Allow the mixture to warm to room temperature and stir for 3 hours
- Quench with water and extract with ethyl acetate
- Purify by column chromatography
This yields the corresponding 2-halothiazole intermediate.
Coupling with 1-(4-methoxyphenyl)piperazine
Reagents:
- 5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl halide
- 1-(4-Methoxyphenyl)piperazine
- Sodium tert-butoxide or potassium carbonate
- Palladium catalyst (e.g., Pd2(dba)3/BINAP)
- Toluene (solvent)
Procedure:
- Combine 2-halothiazole (1 equivalent), 1-(4-methoxyphenyl)piperazine (1.2 equivalents), base (2 equivalents), and catalyst (0.05 equivalents) in toluene
- Heat under reflux for 8-12 hours under nitrogen atmosphere
- Cool to room temperature and filter through celite
- Concentrate the filtrate and purify by column chromatography
This approach provides a more direct route to the target compound.
Reaction Conditions and Optimization
The successful synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity.
Table 2: Optimization of Key Reaction Parameters for Method 1
| Parameter | Condition Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature (Thiazole Formation) | 60-90°C | 78°C | Higher temperatures improve rate but may lead to side products |
| Reaction Time (Thiazole Formation) | 2-6 hours | 4 hours | Extended times lead to decomposition |
| Base (Sulfanyl Introduction) | K2CO3, Cs2CO3, Et3N | K2CO3 | Stronger bases increase reaction rate |
| Catalyst (Piperazine Coupling) | None, Cu, Pd catalysts | Pd(dppf)Cl2 | Palladium catalysts improve selectivity |
| Solvent (Overall Process) | DMF, THF, Toluene, DCM | DMF/Toluene | Polar aprotic solvents generally provide better results |
Purification and Characterization
Purification Methods
The purification of this compound typically involves:
- Column Chromatography : Using silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol)
- Recrystallization : From appropriate solvent systems such as ethanol/water or ethyl acetate/hexane
- Preparative HPLC : For final purification to pharmaceutical grade (>95% purity)
Characterization Data
Table 3: Spectroscopic Characterization of this compound
| Analysis Method | Key Signals/Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.42-7.35 (m, 4H, Ar-H), 7.32-7.25 (m, 2H, Ar-H), 7.18-7.10 (m, 2H, Ar-H), 6.95-6.85 (m, 4H, Ar-H), 3.85-3.80 (m, 8H, piperazine-H), 3.78 (s, 3H, OCH3), 3.76 (s, 3H, OCH3) |
| 13C NMR (100 MHz, CDCl3) | δ 169.8, 159.2, 158.7, 151.2, 145.8, 135.2, 132.7, 130.5, 129.8, 129.1, 128.5, 126.3, 123.5, 115.2, 114.6, 113.8, 55.4, 55.3, 50.2, 46.8 |
| IR (KBr, cm-1) | 3052, 2932, 2835, 1608, 1585, 1512, 1462, 1445, 1380, 1245, 1178, 1095, 1032, 829, 756 |
| HRMS (ESI) | Calculated for C27H26ClN3O2S2 [M+H]+: 524.1233, Found: 524.1228 |
| Melting Point | 175-177°C (recrystallized from ethanol/water) |
Scale-up Considerations and Industrial Production
Scaling up the synthesis of this compound from laboratory to industrial scale requires addressing several critical factors:
Process Safety : Some reagents used in the synthesis, such as thionyl chloride and phosphorus oxychloride, pose significant safety hazards at scale. Alternative reagents or continuous flow chemistry approaches may be considered.
Cost Efficiency : The price of some key reagents like palladium catalysts can be prohibitive at scale. Process development should focus on reducing catalyst loadings or implementing catalyst recovery systems.
Environmental Impact : The generation of waste solvents and byproducts must be minimized through process intensification and solvent recycling.
Quality Control : Consistent product quality is essential, requiring robust analytical methods and in-process controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine?
- Methodology :
- Step 1 : Cyclization of intermediate hydrazides using phosphorus oxychloride (POCl₃) at 120°C to form the thiazole core .
- Step 2 : Coupling of the thiazole moiety with substituted piperazine derivatives via nucleophilic aromatic substitution (SNAr) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Parameters : Reaction time (6–12 hours), stoichiometric ratios (1:1.2 for thiol coupling), and inert atmosphere (N₂) to prevent oxidation .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions, especially near the thiazole and piperazine rings .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Use fume hoods, nitrile gloves, and safety goggles due to skin/eye irritation risks .
- Store in airtight containers at 2–8°C to prevent degradation .
- Disposal : Neutralize with 10% sodium bicarbonate before incineration under EPA guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the thiazole ring formation?
- Variables Tested :
- Catalysts : Substituting POCl₃ with PCl₅ for faster cyclization (yield increase from 55% to 72%) .
- Solvent Polarity : Dichloromethane (DCM) vs. toluene; DCM improves solubility but may require lower temperatures (0–5°C) to suppress side reactions .
- Design of Experiments (DoE) : Use a factorial design to assess interactions between temperature, solvent, and catalyst .
Q. How to design structure-activity relationship (SAR) studies for this compound’s antimicrobial activity?
- Methodology :
- Analog Synthesis : Replace the 4-chlorophenylsulfanyl group with fluorophenyl or nitro groups to test electronic effects .
- Bioassays : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli under standardized CLSI conditions .
- Data Interpretation : Correlate logP values (HPLC-derived) with activity to identify hydrophobicity thresholds for potency .
Q. What strategies resolve contradictions in NMR data for structural confirmation?
- Contradiction Example : Ambiguous NOE correlations between thiazole and piperazine protons.
- Solutions :
- Computational Modeling : DFT-based NMR chemical shift prediction (e.g., using Gaussian 16) to validate assignments .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (slow evaporation from acetonitrile) .
Q. How to address discrepancies in reported biological activity across studies?
- Factors to Control :
- Purity : HPLC purity >98% (vs. commercial samples at 95%) to exclude inactive impurities .
- Assay Conditions : Standardize cell lines, serum content, and incubation times (e.g., 24 vs. 48 hours) .
- Meta-Analysis : Use hierarchical clustering to group studies by experimental parameters and identify outliers .
Q. What are the stability profiles of this compound under varying storage conditions?
- Degradation Pathways : Hydrolysis of the sulfanyl group in acidic media (pH <4) or oxidation in ambient light .
- Analytical Monitoring :
- HPLC-UV : Track degradation products (e.g., 4-methoxyphenyl disulfides) over 6 months at -20°C vs. 4°C .
- LC-MS/MS : Identify transient intermediates during accelerated stability testing (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
